Cas no 4382-53-0 (2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid)

2-[5-(Benzyloxy)-1H-indol-3-yl]acetic acid is a synthetic indole derivative with significant potential in pharmaceutical and biochemical research. Its structure features a benzyloxy substituent at the 5-position of the indole ring and an acetic acid moiety at the 3-position, making it a versatile intermediate for further functionalization. This compound is particularly valuable in the development of bioactive molecules, including serotonin analogs and enzyme inhibitors, due to its ability to modulate receptor interactions. Its high purity and well-defined synthetic pathway ensure reproducibility in research applications. The compound’s stability under standard laboratory conditions further enhances its utility in medicinal chemistry and drug discovery.
2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid structure
4382-53-0 structure
Product name:2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid
CAS No:4382-53-0
MF:C17H15NO3
MW:281.305904626846
MDL:MFCD00022750
CID:44984
PubChem ID:57653907

2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Benzyloxyindole-3-acetic acid
    • 2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid
    • 5-BzlO-IAA
    • (5-benzyloxy-indol-3-yl)-acetic acid
    • (5-Benzyloxy-indol-3-yl)-essigsaeure
    • [5-(benzyloxy)-1h-indol-3-yl]acetic acid
    • 2-(5-benzyloxy-1H-indol-3-yl)acetic acid
    • 2-[5-(phenylmethoxy)indol-3-yl]acetic acid
    • 5-benzyloxyindoleacetic acid
    • BOIAA
    • NSC 68361
    • 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid
    • 1H-Indole-3-acetic acid, 5-(phenylmethoxy)-
    • CHEMBL314108
    • SY012015
    • DTXSID80195943
    • 5-Benzyloxyindole-3-acetic acid, crystalline
    • 2-(5-(benzyloxy)-1H-indol-3-yl)acetic acid
    • SCHEMBL4490807
    • NSC68361
    • B-1750
    • AS-36383
    • CS-0085395
    • AKOS005259235
    • A7009
    • 2-(5-(benzyloxy)-1H-indol-3-yl)acetic acid;5-BENZYLOXYINDOLE-3-ACETIC ACID
    • 5-Benzyloxyindole-3-acetic acid, 98%
    • FT-0620053
    • 4382-53-0
    • AM20040477
    • GKIOPUYLJUOZHJ-UHFFFAOYSA-N
    • 5-Benzyloxyindole-3-aceticacid
    • Indole-3-acetic acid, 5-(benzyloxy)-
    • NSC-68361
    • AC-9167
    • MFCD00022750
    • Oprea1_726357
    • DTXCID20118434
    • DB-012411
    • MDL: MFCD00022750
    • Inchi: InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20)
    • InChI Key: GKIOPUYLJUOZHJ-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C2C(C(CC(O)=O)=CN2)=C1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 281.10500
  • Monoisotopic Mass: 281.105193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 62.3
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.314
  • Boiling Point: 533.2℃ at 760 mmHg
  • Flash Point: 276.3°C
  • Refractive Index: 1.679
  • PSA: 62.32000
  • LogP: 3.37400
  • Solubility: Uncertain

2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C

2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1049005-1g
5-BENZYLOXYINDOLE-3-ACETIC ACID
4382-53-0 97%
1g
$645 2023-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-207003-1 g
5-Benzyloxyindole-3-acetic acid,
4382-53-0
1g
¥1,376.00 2023-07-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0208-5G
2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid
4382-53-0 95%
5g
¥ 2,884.00 2023-04-13
Apollo Scientific
BIB6002-10g
5-Benzyloxyindole-3-acetic acid
4382-53-0
10g
£730.00 2024-05-25
TRC
B287120-50mg
5-Benzyloxyindole-3-acetic Acid
4382-53-0
50mg
$ 81.00 2023-04-18
eNovation Chemicals LLC
Y1049005-250mg
5-BENZYLOXYINDOLE-3-ACETIC ACID
4382-53-0 97%
250mg
$115 2024-06-06
TRC
B287120-1g
5-Benzyloxyindole-3-acetic Acid
4382-53-0
1g
$ 485.00 2022-06-07
TRC
B287120-100mg
5-Benzyloxyindole-3-acetic Acid
4382-53-0
100mg
$ 110.00 2023-04-18
Apollo Scientific
BIB6002-1g
5-Benzyloxyindole-3-acetic acid
4382-53-0
1g
£135.00 2024-05-25
FUJIFILM
329-97233-5g
5-Benzyloxyindole-3-acetic Acid
4382-53-0
5g
JPY 42000 2023-09-15

Additional information on 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid

2-[5-(Benzyloxy)-1H-indol-3-yl]Acetic Acid: A Comprehensive Overview

The compound with CAS No 4382-53-0, commonly referred to as 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have garnered substantial attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound comprises an indole ring substituted with a benzyloxy group at the 5-position and an acetic acid moiety at the 3-position, making it a unique entity in terms of both structural complexity and functional diversity.

Recent studies have highlighted the biological activities of 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid, particularly its potential as a modulator of cellular signaling pathways. Research conducted in 2023 has demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its role in anticancer drug development. The benzyloxy group attached to the indole ring is believed to enhance the molecule's bioavailability and selectivity, making it a promising candidate for targeted therapies.

In addition to its pharmacological applications, 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid has also been explored for its role in agricultural science. Studies have shown that this compound can act as a plant growth regulator, influencing key processes such as root development and stress response in crops. This dual functionality underscores the versatility of indole derivatives in both medical and agricultural domains.

The synthesis of 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid involves a multi-step process that typically begins with the preparation of the indole core. Recent advancements in synthetic chemistry have enabled more efficient routes, such as the use of microwave-assisted reactions, which significantly reduce reaction times while maintaining high yields. These methods not only enhance the scalability of production but also contribute to the sustainability of chemical manufacturing processes.

From a structural perspective, the molecule's indole ring serves as a scaffold for various functional groups, allowing for extensive chemical modification. The presence of the benzyloxy group at the 5-position introduces steric and electronic effects that influence the molecule's reactivity and interaction with biological targets. Furthermore, the acetic acid moiety at the 3-position confers acidic properties, which are crucial for its biological activity.

Recent computational studies have provided deeper insights into the molecular interactions of 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid with key proteins involved in cellular signaling. For instance, molecular docking simulations have revealed potential binding modes with kinases and other enzyme targets, suggesting mechanisms by which this compound exerts its biological effects. These findings pave the way for further experimental validation and optimization of its therapeutic potential.

In conclusion, 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid (CAS No 4382-53-0) stands out as a versatile and intriguing molecule with applications spanning pharmacology, agriculture, and materials science. Its unique structure, coupled with recent advances in synthetic and computational techniques, positions it as a valuable tool for addressing complex challenges in these fields. Continued research into its properties will undoubtedly unlock new opportunities for innovation and application.

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Amadis Chemical Company Limited
(CAS:4382-53-0)2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid
A7009
Purity:99%
Quantity:5.0g
Price ($):361.0